Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dioxoisoindolinyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with glycine ethyl ester in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines[3][3].
Scientific Research Applications
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
ethyl 2-(5-acetamido-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChI Key |
IUBIPIZROCGENV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.